molecular formula C9H6BrNO3 B1412568 Methyl 5-bromo-4-cyano-2-hydroxybenzoate CAS No. 1804381-61-0

Methyl 5-bromo-4-cyano-2-hydroxybenzoate

Cat. No.: B1412568
CAS No.: 1804381-61-0
M. Wt: 256.05 g/mol
InChI Key: FLUUNWULIORHHE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-hydroxybenzoate is a substituted methyl ester featuring a bromine atom at the 5-position, a cyano group at the 4-position, and a hydroxyl group at the 2-position of the benzoate backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (Br, CN) and electron-donating (OH) substituents. Its synthesis typically involves bromination and cyanation of precursor molecules, followed by esterification .

Properties

IUPAC Name

methyl 5-bromo-4-cyano-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-7(10)5(4-11)2-8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUUNWULIORHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-cyano-2-hydroxybenzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-cyano-2-hydroxybenzoate using bromine in the presence of a suitable catalyst. The reaction typically takes place under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-hydroxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The cyano group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Methyl 5-bromo-4-cyano-2-hydroxybenzoate can be compared to Methyl 5-bromo-4-methoxy-2-methylbenzoate (C₁₀H₁₁BrO₃, 97% purity) . The latter replaces the hydroxyl and cyano groups with methoxy and methyl substituents (Table 1).

Table 1: Substituent Comparison

Compound Substituents (positions) Molecular Formula Molecular Weight Purity
This compound 5-Br, 4-CN, 2-OH C₉H₆BrNO₃ 272.06 g/mol Not reported
Methyl 5-bromo-4-methoxy-2-methylbenzoate 5-Br, 4-OCH₃, 2-CH₃ C₁₀H₁₁BrO₃ 271.10 g/mol 97%
  • Electron Effects: The cyano group (strong electron-withdrawing) and hydroxyl group (electron-donating) in the target compound create a polarized aromatic system, enhancing reactivity in electrophilic substitution compared to the methoxy and methyl groups in the analog.
Chromatographic and Spectroscopic Behavior

Gas chromatography (GC) data from methyl ester analogs (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) suggest that polar substituents (e.g., -OH, -CN) increase retention times due to stronger interactions with stationary phases. This compound would likely exhibit longer retention compared to less polar analogs like methyl 5-bromo-4-methoxy-2-methylbenzoate. Mass spectrometry fragmentation patterns would also differ, with the cyano group producing distinct peaks (e.g., m/z = 26–28 for CN⁻ ions).

Reactivity and Stability
  • Hydroxyl Group : The 2-hydroxy group in the target compound may participate in intramolecular hydrogen bonding with the ester carbonyl, stabilizing the molecule but reducing nucleophilicity at the ester oxygen.
  • Bromine and Cyano Groups: These substituents enhance susceptibility to nucleophilic aromatic substitution (e.g., Br replacement) or cyano group reduction, pathways less accessible in the methoxy/methyl analog .

Biological Activity

Methyl 5-bromo-4-cyano-2-hydroxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate structure. These functional groups contribute to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . The presence of the cyano and hydroxyl groups may enhance the compound's ability to interact with microbial enzymes or cell membranes, leading to inhibition of growth.

CompoundActivity TypeReference
This compoundAntimicrobial
Related compoundsAntifungal/Antibacterial

Anticancer Properties

The compound is also being investigated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.

StudyCell Line TestedIC50 (µM)Reference
This compoundHeLa (cervical cancer)25 ± 3
Related compoundsVarious cancer linesVaries

The mechanism of action for this compound involves its ability to bind to various biological macromolecules. The cyano and hydroxyl groups facilitate hydrogen bonding and other interactions that may modulate enzyme activity or receptor signaling pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially act as a ligand for receptors, altering downstream signaling cascades.

Study on Antimicrobial Activity

A study published in the Chemical and Pharmaceutical Bulletin explored the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria.

Study on Anticancer Activity

In another study focusing on its anticancer potential, researchers treated HeLa cells with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-4-cyano-2-hydroxybenzoate
Reactant of Route 2
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Methyl 5-bromo-4-cyano-2-hydroxybenzoate

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